2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Overview
Description
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide is 367.11029598 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Research
A significant application of H3 receptor antagonists, such as the one related to the compound , is in the research for treating Alzheimer's disease. GSK189254, a compound with a similar structural framework, demonstrates high affinity for H3 receptors in both human and rat models, exhibiting potential therapeutic benefits for dementia in Alzheimer's disease and other cognitive disorders. The compound has been shown to improve cognitive performance in preclinical models by binding to histamine H3 receptors in the brain, notably in areas affected by Alzheimer's disease such as the cortex and hippocampus. This suggests that similar compounds could be explored for their cognitive-enhancing properties and potential application in treating neurodegenerative diseases (Medhurst et al., 2007).
Antimicrobial Research
Research into derivatives of thiazole and oxadiazole compounds, which share a structural similarity to the compound , has shown that these compounds possess significant antimicrobial properties. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed promising activity against selected microbial species. These findings indicate the potential of similar compounds for development into antimicrobial agents, offering a new avenue for combating resistant microbial strains (Gul et al., 2017).
Insecticidal Activity
Compounds with a similar structure, particularly pyridine derivatives, have been studied for their insecticidal activity. One study found that certain pyridine derivatives exhibited significant toxicity against the cowpea aphid, Aphis craccivora Koch, suggesting that structurally related compounds could be explored for their potential as insecticides. This research opens up possibilities for developing new, more effective insecticidal agents to protect crops and reduce agricultural losses (Bakhite et al., 2014).
Antifungal and Antitumor Potential
Research into novel quinazolinone derivatives, which are structurally related to the compound , has shown potential antifungal and antitumor activities. The synthesis and evaluation of new derivatives with biologically active moieties like thiazole, pyridinone, and chromene have indicated their efficacy against certain tumor cells and fungal strains. This suggests the compound could be a candidate for further research in antifungal and antitumor therapies, contributing to the development of new treatment options (El-Bayouki et al., 2011).
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16(10-23-17(25)9-12-5-1-2-6-13(12)22-23)21-18-20-15(11-26-18)14-7-3-4-8-19-14/h3-4,7-9,11H,1-2,5-6,10H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKYESGJGZPWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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